2-Cyano-5-(4-hydroxyphenyl)thiophene

Description

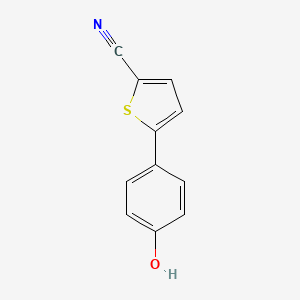

2-Cyano-5-(4-hydroxyphenyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a cyano group at position 2 and a 4-hydroxyphenyl group at position 5 (Figure 1). The thiophene core provides aromatic stability, while the substituents confer distinct electronic and steric properties. These structural attributes position the compound as a candidate for applications in medicinal chemistry, particularly in anticancer and antimicrobial research .

Properties

Molecular Formula |

C11H7NOS |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

5-(4-hydroxyphenyl)thiophene-2-carbonitrile |

InChI |

InChI=1S/C11H7NOS/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-6,13H |

InChI Key |

CUNUBXOVDZSLJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiophene Derivatives

Compound 4b (N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide)

- Substituents: Chloroacetamido, cyano (position 4), methyl.

- Activity : Demonstrates synergistic cytotoxicity with sorafenib in HepG2 cells, reducing IC50 from 3.9 µM to 0.5 µM. The chloroacetamido group likely enhances electrophilicity, facilitating interactions with cellular thiols or kinases .

- Key Difference: The cyano group at position 4 (vs. position 2 in the target compound) may alter electron distribution, affecting binding affinity.

Thiophene Fentanyl Hydrochloride

- Substituents : Thiophene ring fused with opioid pharmacophores.

- Activity : Acts as a potent analgesic via µ-opioid receptor agonism. The thiophene moiety here contributes to lipophilicity, enhancing blood-brain barrier penetration .

- Key Difference : The target compound lacks opioid structural motifs, suggesting divergent therapeutic applications.

C18H13ClN6O2S (4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone)

- Substituents: Chlorobenzylidene hydrazine, thiadiazin, sydnone.

- Activity: Not explicitly reported, but the thiadiazin ring may confer antimicrobial or anti-inflammatory properties .

- Key Difference : The absence of a thiophene ring in this compound limits direct comparison but highlights the versatility of sulfur-containing heterocycles.

Cytotoxicity and Anticancer Potential

A comparative table of cytotoxicity data for select thiophene derivatives is provided below:

*IC50 achieved in combination with sorafenib.

However, the absence of direct cytotoxicity data necessitates further experimental validation.

Spectroscopic Characterization

- IR/NMR Trends: The cyano group in the target compound would show a sharp IR peak near 2200 cm⁻¹, while the 4-hydroxyphenyl group would exhibit broad O–H stretching (~3200 cm⁻¹). This contrasts with compound 4b’s chloroacetamido N–H stretches (~3300 cm⁻¹) and C=O peaks (~1650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.